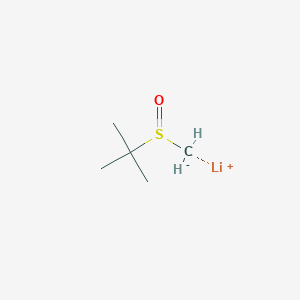
Lithium (2-methylpropane-2-sulfinyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (2-methylpropane-2-sulfinyl)methanide is an organosulfur compound that belongs to the class of sulfinamides. It is known for its unique structural properties and its applications in various fields of chemistry and industry. This compound is particularly notable for its use as a chiral auxiliary in asymmetric synthesis, making it a valuable tool in the creation of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium (2-methylpropane-2-sulfinyl)methanide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by cleavage of the disulfide bond using lithium amide . This method ensures the production of enantiopure this compound, which is crucial for its application in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and enantiomeric excess of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
Lithium (2-methylpropane-2-sulfinyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
科学的研究の応用
Lithium (2-methylpropane-2-sulfinyl)methanide has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of lithium (2-methylpropane-2-sulfinyl)methanide involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during the reaction. This is achieved through its interaction with various molecular targets and pathways, including the formation of chiral imines and their subsequent reactions .
類似化合物との比較
Similar Compounds
tert-Butanesulfinamide:
Sulfonimidates: These compounds share similar sulfur chemistry and are used in the synthesis of chiral amines and other sulfur-containing molecules.
Uniqueness
Lithium (2-methylpropane-2-sulfinyl)methanide is unique due to its high enantiomeric purity and its effectiveness as a chiral auxiliary. Its ability to facilitate the formation of chiral centers with high selectivity makes it a valuable tool in synthetic chemistry.
特性
CAS番号 |
52548-09-1 |
|---|---|
分子式 |
C5H11LiOS |
分子量 |
126.2 g/mol |
IUPAC名 |
lithium;2-methanidylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C5H11OS.Li/c1-5(2,3)7(4)6;/h4H2,1-3H3;/q-1;+1 |
InChIキー |
QHYFYBWEBCAVJW-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)S(=O)[CH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


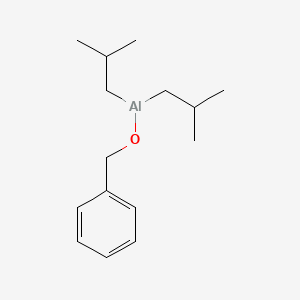
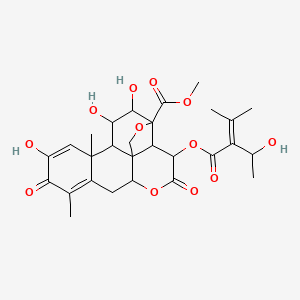
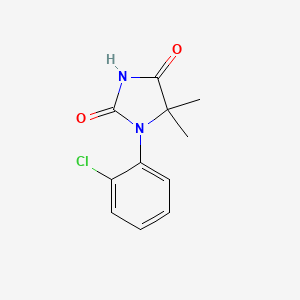
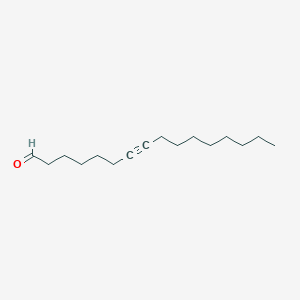
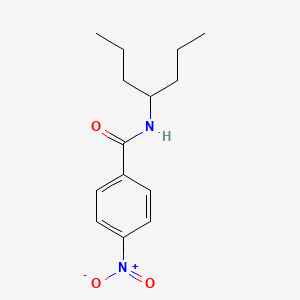
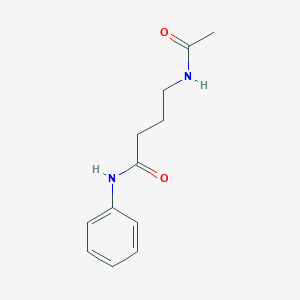
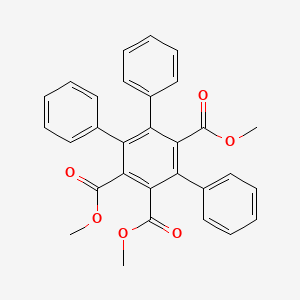
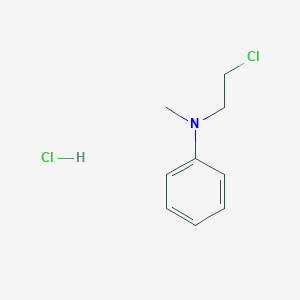
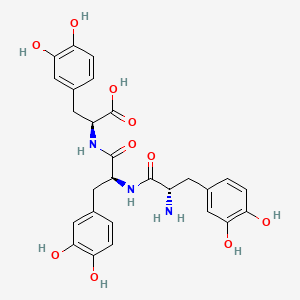
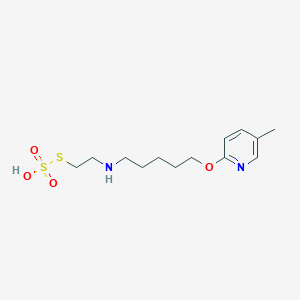

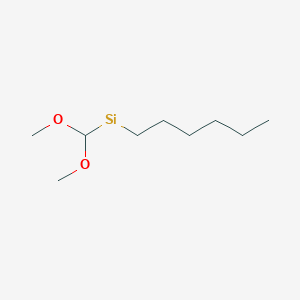
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)

